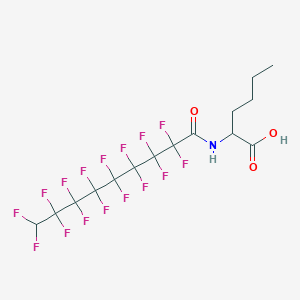![molecular formula C30H20Br2O6 B15014472 Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,3'-dicarboxylate](/img/structure/B15014472.png)
Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,3'-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,3’-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes bromophenyl groups and biphenyl dicarboxylate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,3’-DICARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 4-bromobenzaldehyde with a suitable biphenyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,3’-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,3’-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,3’-DICARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 3,3’-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,3’-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(4-bromophenyl)fumaronitrile: A related compound with similar bromophenyl groups.
4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl: Another compound with bromophenyl and biphenyl moieties.
Uniqueness
3,3’-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,3’-DICARBOXYLATE is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C30H20Br2O6 |
|---|---|
Peso molecular |
636.3 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 3-[3-[2-(4-bromophenyl)-2-oxoethoxy]carbonylphenyl]benzoate |
InChI |
InChI=1S/C30H20Br2O6/c31-25-11-7-19(8-12-25)27(33)17-37-29(35)23-5-1-3-21(15-23)22-4-2-6-24(16-22)30(36)38-18-28(34)20-9-13-26(32)14-10-20/h1-16H,17-18H2 |
Clave InChI |
FOGVIGSXKRCDDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15014392.png)
![4-[(Z)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15014398.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B15014402.png)
![2-bromo-6-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol](/img/structure/B15014405.png)
![4-bromo-2-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014409.png)


![N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-4-methoxyaniline](/img/structure/B15014427.png)
![3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15014437.png)

![N'-{(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B15014444.png)
![N'~1~-[(E)-1-(4-bromophenyl)methylidene]-2-(4-chloroanilino)acetohydrazide](/img/structure/B15014448.png)
![4-Bromo-2-chloro-6-[(E)-[(4-fluorophenyl)imino]methyl]phenol](/img/structure/B15014454.png)
![4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15014463.png)
